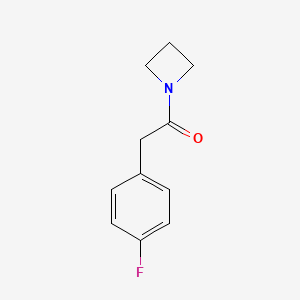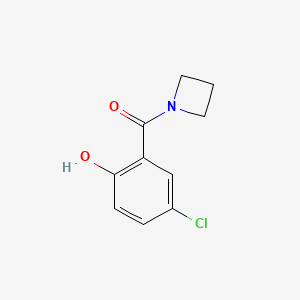![molecular formula C18H18N2O2 B7473765 N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MCI-186 or Edaravone, is a small molecule drug that has been extensively studied for its neuroprotective effects. It was first developed in Japan in 1984 and has since been approved for clinical use in several countries, including Japan, China, and South Korea.
Mechanism of Action
The exact mechanism of action of N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, but it is believed to act as a free radical scavenger and to inhibit lipid peroxidation. It may also have anti-inflammatory effects that contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inhibiting apoptosis, and reducing inflammation. It has also been shown to improve neurological function in animal models of stroke and ALS.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its well-established neuroprotective properties, which make it a useful tool for studying neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, including:
1. Further elucidating its mechanism of action to better understand how it exerts its neuroprotective effects.
2. Investigating its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
3. Developing new formulations or delivery methods to improve its bioavailability and efficacy.
4. Studying its potential use in combination with other neuroprotective agents to enhance its effects.
In conclusion, N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a promising drug that has been extensively studied for its neuroprotective effects. Its antioxidant and anti-inflammatory properties make it a useful tool for studying neurological disorders, and there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide involves several steps, including the reaction of 2-bromoacetophenone with methyl isocyanate to produce N-methyl-2-bromoacetophenone. This compound is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to produce N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide.
Scientific Research Applications
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its neuroprotective effects in various neurological disorders, including stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have antioxidant properties that can help protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-18(22)15-7-2-3-8-16(15)20-17(21)14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKKYRIUQGEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)




![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)



![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
